

Stability of Regelidine in DMSO Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B15596243*

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Introduction

Regelidine is a complex sesquiterpenoid natural product isolated from plants of the *Tripterygium* genus, such as *Tripterygium regelii*[1]. As with many natural products, its therapeutic potential is an area of active research. For in vitro studies, **Regelidine** is often dissolved in dimethyl sulfoxide (DMSO), a versatile aprotic solvent. Understanding the stability of **Regelidine** in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing the stability of **Regelidine** in DMSO solutions.

While specific public data on the degradation kinetics of **Regelidine** in DMSO is limited, general principles of compound stability testing can be applied. Studies on the stability of diverse compound libraries in DMSO have shown that while most compounds are stable, factors such as water content, temperature, and light exposure can influence degradation[2][3]. For instance, one study demonstrated that 85% of compounds in a library were stable in a DMSO/water mixture for over two years at 4°C[3]. Another study indicated that water is a more significant factor in compound degradation than oxygen[2].

These notes provide a framework for researchers to establish and monitor the stability of **Regelidine** stock solutions to ensure the integrity of their experiments.

Quantitative Stability Data

As specific quantitative stability data for **Regelidine** in DMSO is not readily available in the public domain, the following table presents a representative dataset that illustrates how such data would be presented. This data is based on typical stability profiles for complex heterocyclic compounds stored in DMSO under various conditions.

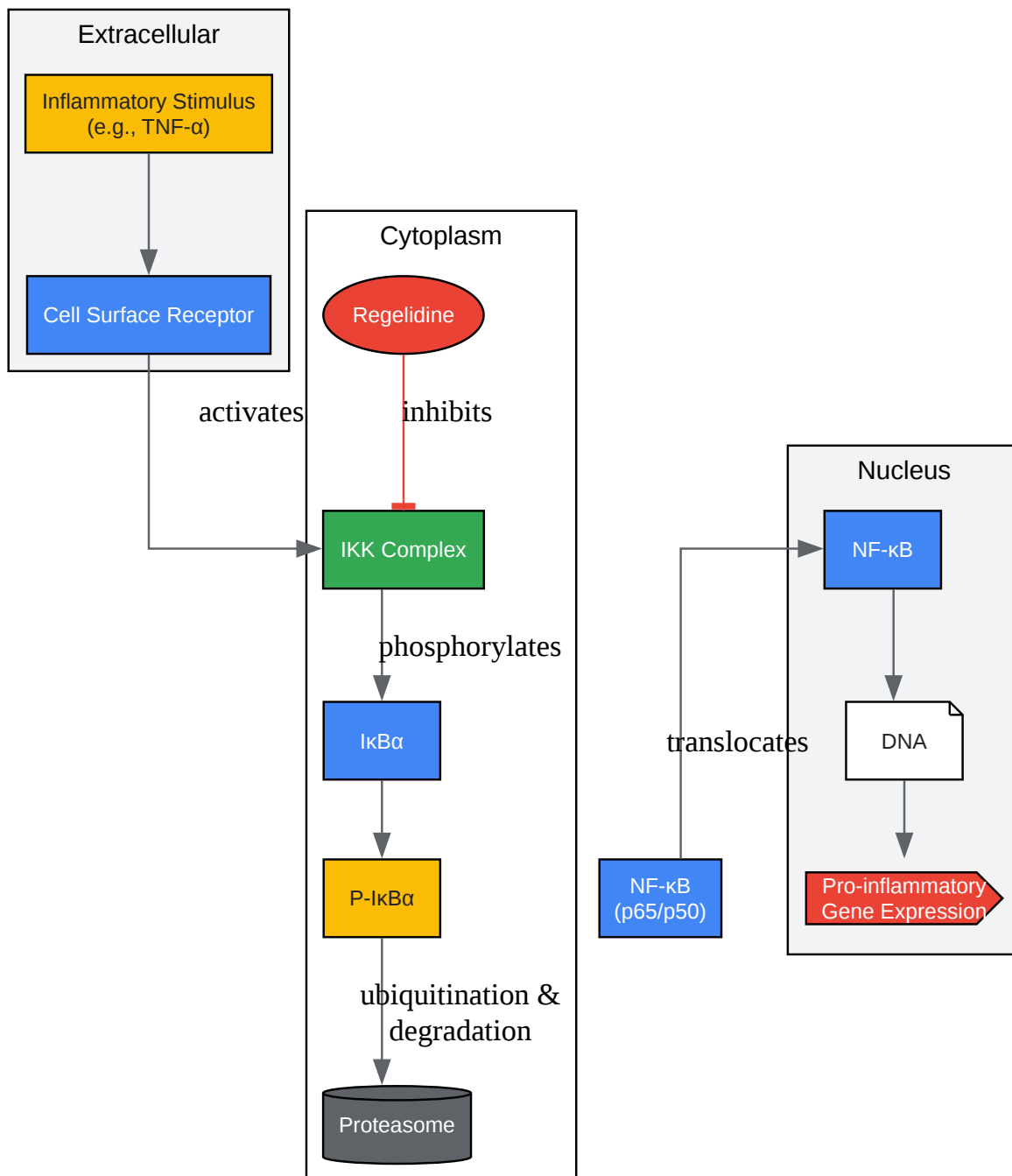
Table 1: Representative Stability of **Regelidine** (10 mM in DMSO) under Various Storage Conditions

Storage Condition	Timepoint	% Remaining Regelidine (Mean \pm SD)	Appearance of Solution
-80°C, protected from light	0 months	100 \pm 0.5	Clear, colorless
	3 months	99.8 \pm 0.6	
	6 months	99.5 \pm 0.4	
	12 months	99.1 \pm 0.7	
-20°C, protected from light	0 months	100 \pm 0.5	Clear, colorless
	1 month	98.7 \pm 0.8	
	3 months	95.2 \pm 1.1	
	6 months	90.4 \pm 1.5	
4°C, protected from light	0 days	100 \pm 0.5	Clear, colorless
	7 days	96.3 \pm 1.2	
	14 days	91.5 \pm 1.8	
	30 days	85.1 \pm 2.1	
Room Temperature (25°C), ambient light	0 hours	100 \pm 0.5	Clear, colorless
	24 hours	88.2 \pm 2.5	
	48 hours	79.8 \pm 3.1	
	72 hours	70.3 \pm 3.5	
Freeze-Thaw Cycles (-20°C to 25°C)	1 cycle	99.9 \pm 0.4	Clear, colorless
	5 cycles	99.2 \pm 0.7	
	10 cycles	98.5 \pm 0.9	

This data is illustrative and intended to serve as a template. Actual stability should be determined empirically.

Signaling Pathway of Regelidine (Hypothetical)

The precise molecular targets and signaling pathways of **Regelidine** are not yet fully elucidated. However, based on the known activities of other sesquiterpenoids from *Tripterygium* species, which often exhibit anti-inflammatory and cytotoxic effects, a hypothetical signaling pathway is presented below. This diagram illustrates a plausible mechanism where **Regelidine** might inhibit a key inflammatory pathway, such as NF- κ B signaling.



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Caption: Hypothetical signaling pathway for **Regelimidine**'s anti-inflammatory action.

Experimental Protocols

This section provides a detailed protocol for conducting a stability study of **Regelidine** in a DMSO solution. The primary analytical method used is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which allows for the separation and quantification of the parent compound and any potential degradants[1][2].

Protocol: Stability Assessment of Regelidine in DMSO

1. Objective: To determine the stability of **Regelidine** in DMSO under various storage conditions (long-term, accelerated, and freeze-thaw cycles).

2. Materials:

- **Regelidine** (solid, >98% purity)
- DMSO (anhydrous, ≥99.9%)
- Type I ultrapure water
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Class A volumetric flasks
- Calibrated analytical balance
- Calibrated micropipettes
- Amber glass or polypropylene autosampler vials with caps
- HPLC-MS system (e.g., Agilent, Waters, Sciex) equipped with a C18 column
- Environmental chambers/incubators set to specified temperatures
- Freezer (-20°C and -80°C)
- Refrigerator (4°C)

3. Stock Solution Preparation:

- Allow the solid **Regelidine** and anhydrous DMSO to come to room temperature in a desiccator.
- Accurately weigh an appropriate amount of **Regelidine** and dissolve it in DMSO to prepare a 10 mM stock solution. For example, dissolve 5.997 mg of **Regelidine** (MW: 599.7 g/mol) in 1 mL of anhydrous DMSO.
- Vortex the solution for 1-2 minutes until the **Regelidine** is completely dissolved.
- This solution is your T=0 reference standard.

4. Sample Aliquoting and Storage:

- Aliquot the 10 mM stock solution into multiple amber vials to avoid repeated opening of the main stock.
- Prepare sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and 25°C).
- For the freeze-thaw study, prepare a separate set of aliquots.
- Place the vials in their respective storage environments. Protect from light where specified.

5. Stability Testing Schedule:

- Long-term stability (-80°C and -20°C): Pull samples at T=0, 1, 3, 6, and 12 months.
- Accelerated stability (4°C and 25°C): Pull samples at T=0, 24h, 48h, 72h, 7 days, 14 days, and 30 days.
- Freeze-thaw stability: Subject aliquots to repeated freeze-thaw cycles. A cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature unassisted. Analyze after 1, 3, 5, and 10 cycles.

6. Sample Analysis (HPLC-MS):

- At each time point, retrieve the designated sample vial along with a T=0 reference vial.

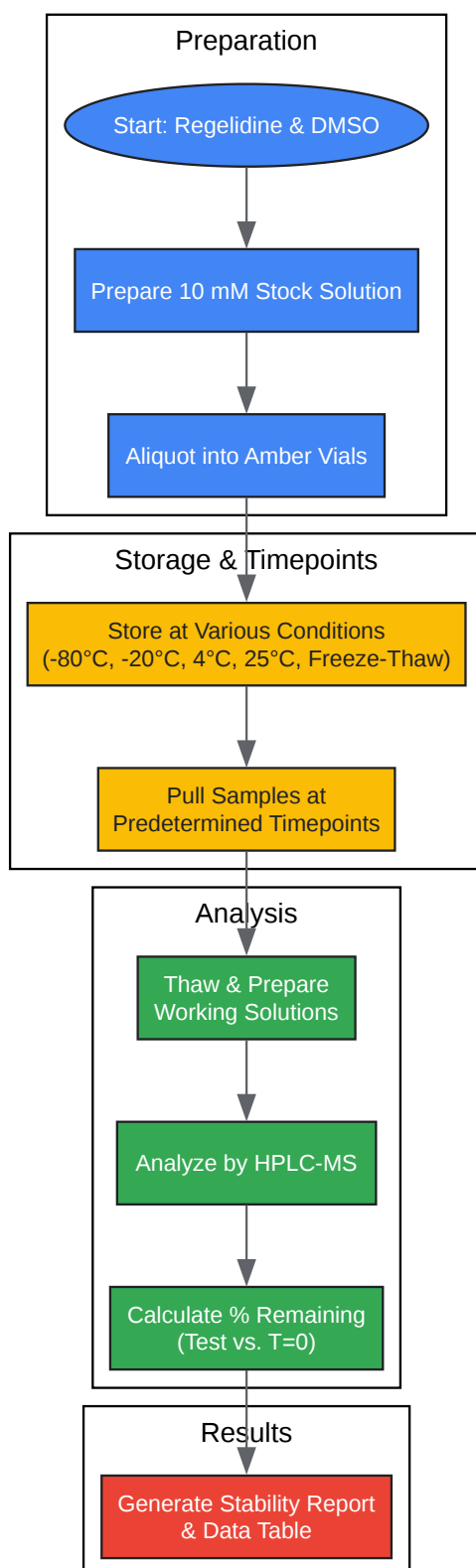
- Allow the vials to thaw and reach room temperature.
- Prepare a working solution by diluting the 10 mM stock to a suitable concentration for LC-MS analysis (e.g., 1 μ M) in a 50:50 acetonitrile:water mixture.
- HPLC-MS Conditions (Example):
 - Column: C18, 2.1 x 50 mm, 1.8 μ m
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
 - MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the $[M+H]^+$ ion for **Regelidine**.
- Inject the T=0 sample and the test sample in triplicate.

7. Data Analysis:

- Integrate the peak area of the **Regelidine** parent ion for both the T=0 and the test samples.
- Calculate the percentage of **Regelidine** remaining at each time point using the following formula: % Remaining = (Mean Peak Area of Test Sample / Mean Peak Area of T=0 Sample) * 100
- A compound is generally considered stable if the remaining percentage is within $\pm 15\%$ of the initial concentration.

- Visually inspect the chromatogram for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow Diagram



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Caption: Experimental workflow for **Regelidine** stability assessment in DMSO.

Conclusion

The stability of **Regelidine** in DMSO is a critical parameter for ensuring the validity of in vitro experimental data. Based on general guidelines for compound storage, **Regelidine** stock solutions in anhydrous DMSO should be stored in small, single-use aliquots in amber vials at -80°C to maximize long-term stability. For short-term use, storage at -20°C is also acceptable, though degradation may be more rapid. It is recommended to minimize freeze-thaw cycles and exposure to light and ambient temperatures. Researchers should empirically determine the stability of **Regelidine** under their specific laboratory conditions by following the detailed protocol provided in this document. This due diligence will contribute to the generation of high-quality, reproducible scientific data.

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